molecular formula C11H20Cl2N4 B2820336 3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2445791-50-2

3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Cat. No.: B2820336
CAS No.: 2445791-50-2
M. Wt: 279.21
InChI Key: OQGPUEPJXRNIQC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridines are a class of fused heterocyclic compounds that have been found to possess a broad spectrum of biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been studied extensively. For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines typically contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines are diverse and can lead to a variety of derivatives with different biological activities .

Scientific Research Applications

Chemical Composition and Structure

The compound 3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride features a complex structure that incorporates several key functional groups and heterocyclic components, such as pyrrolidine, triazolo, and pyridine rings. This molecular configuration suggests potential for diverse biological interactions and functionalities, given the significant roles that such heterocyclic components play in pharmacological activities.

Potential Biological and Medicinal Applications

Given the structural complexity of the compound, there is a potential for a wide range of biological and medicinal applications. Compounds with similar heterocyclic structures have been explored for their biological significance, including their use in the development of optical sensors due to their ability to form coordination and hydrogen bonds, which makes them suitable for sensing applications (Jindal & Kaur, 2021). Moreover, heterocyclic compounds have been identified as crucial in the synthesis of various bioactive compounds, indicating the potential utility of such structures in medicinal chemistry for their anticancer, anti-inflammatory, antibacterial, and antifungal activities (Renyu et al., 2018).

Chemical Synthesis and Catalysis

The intricate structure of the compound suggests its synthesis might involve advanced chemical methodologies, potentially employing hybrid catalysts to facilitate complex reactions. Such catalysts can offer selective and efficient pathways for forming the compound's heterocyclic frameworks, which are integral in pharmaceutical synthesis and material science (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridines is not fully understood, but they are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

Future research on [1,2,4]triazolo[4,3-a]pyridines will likely continue to explore their synthesis, biological activities, and potential applications in medicine .

Properties

IUPAC Name

3-(3-methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-11(5-6-12-8-11)10-14-13-9-4-2-3-7-15(9)10;;/h12H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPUEPJXRNIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=NN=C3N2CCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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